4-methoxy-3-(methylsulfanylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-(methylsulfanylmethyl)aniline is an organic compound with a complex structure that includes a methoxy group, a methylsulfanylmethyl group, and a phenylamine group
Analyse Chemischer Reaktionen
4-methoxy-3-(methylsulfanylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-(methylsulfanylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-(methylsulfanylmethyl)aniline involves its interaction with specific molecular targets. The methoxy and methylsulfanylmethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-methoxy-3-(methylsulfanylmethyl)aniline can be compared to similar compounds such as:
4-Methoxyphenylamine: Lacks the methylsulfanylmethyl group, resulting in different chemical properties and reactivity.
3-Methylsulfanylmethyl-phenylamine: Lacks the methoxy group, affecting its chemical behavior and applications.
4-Methoxy-3-(trifluoromethyl)phenylamine: Contains a trifluoromethyl group instead of a methylsulfanylmethyl group, leading to different reactivity and applications
Eigenschaften
Molekularformel |
C9H13NOS |
---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
4-methoxy-3-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C9H13NOS/c1-11-9-4-3-8(10)5-7(9)6-12-2/h3-5H,6,10H2,1-2H3 |
InChI-Schlüssel |
LOLODDVSRZGZRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N)CSC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.